molecular formula C28H29N3O2S B2966384 N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-37-9

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2966384
CAS No.: 532970-37-9
M. Wt: 471.62
InChI Key: LPGQWQWXZOVTSK-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a structurally complex benzamide derivative featuring multiple pharmacophoric motifs:

  • A 2-methylbenzamide core, providing a hydrophobic aromatic scaffold.
  • A thioether bridge (-S-) linking the indole moiety to a 2-oxoethylacetamide group substituted with a 3,5-dimethylphenyl amine.

Properties

IUPAC Name

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-19-14-20(2)16-22(15-19)30-27(32)18-34-26-17-31(25-11-7-6-10-24(25)26)13-12-29-28(33)23-9-5-4-8-21(23)3/h4-11,14-17H,12-13,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGQWQWXZOVTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes an indole moiety and a thioether linkage. Its molecular formula is C20H23N3O2S, and it has a molecular weight of 373.48 g/mol. The presence of the 3,5-dimethylphenyl group is noteworthy for its role in enhancing biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : The presence of the indole and thioether groups suggests potential interactions with cellular pathways involved in cancer progression.
  • Anticonvulsant Properties : Some derivatives have shown efficacy in models of epilepsy, indicating possible neuroprotective effects.
  • Anti-inflammatory Effects : Compounds with thiazole and related structures have demonstrated inhibition of pro-inflammatory cytokines, which may be relevant for conditions like arthritis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Model/System IC50/Effect Reference
AnticancerA-431 CellsIC50 < 10 µM
AnticonvulsantPicrotoxin-induced convulsionsSignificant reduction in seizure frequency
Anti-inflammatoryJ774A.1 macrophages77% inhibition of IL-1β at 10 µM
CytotoxicityJurkat CellsIC50 < 5 µM

Case Studies

  • Anticancer Efficacy : A study involving the compound demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The results showed that it was more effective than standard chemotherapeutics like doxorubicin in certain contexts.
  • Neuroprotective Effects : In animal models, derivatives of this compound exhibited a marked reduction in seizure activity when administered prior to picrotoxin exposure, suggesting potential use as an anticonvulsant agent.
  • Anti-inflammatory Mechanism : Research highlighted the compound's ability to inhibit the NLRP3 inflammasome pathway, leading to decreased levels of inflammatory cytokines in vitro and in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxyaromatic Acid Analogues ()

Compounds 19p–19s in share the 2-oxoethylacetamide motif but replace the indole with phenoxy groups. Key differences include:

  • Substituent Variation: The 3,5-dimethylphenyl group in the target compound contrasts with biphenyl (19p), cyanophenyl (19q), diethylaminophenyl (19r), and methoxyphenyl (19s) substituents.
  • Biological Implications: The phenoxy analogues were designed as radiotherapy sensitizers, suggesting that the indole-thioether system in the target compound may enhance DNA interaction or redox modulation .

Indole-Based 1,3,4-Oxadiazole Derivatives ()

Compounds like 2a–i () and 8a–w () incorporate indole-3-ylmethyl and thioacetamide groups. Critical distinctions:

  • Core Heterocycles : The target compound lacks the 1,3,4-oxadiazole ring but retains the indole-thioether linkage, which in is associated with anticancer activity via kinase inhibition or apoptosis induction.
  • Synthetic Routes : Both classes use hydrazide intermediates and carbon disulfide-mediated cyclization, implying shared synthetic accessibility for the target compound .

Benzamide Derivatives with Thioether Linkers ()

and describe compounds such as 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide, which share the benzamide core and thioether bridge. Key comparisons:

  • Substituent Diversity: The target compound’s 3,5-dimethylphenyl group contrasts with nitro, cyano, or trifluoromethyl substituents in , which influence solubility and target affinity.
  • Therapeutic Indications : Many analogues in target cancer or viral infections, suggesting the thioether-benzamide scaffold is versatile for medicinal chemistry optimization .

Data Table: Structural and Functional Comparison

Compound Class Key Features Therapeutic Potential Structural Differences vs. Target Compound Reference
Phenoxyaromatic Acids 2-oxoethylacetamide, phenoxy core Radiotherapy sensitizers Replaces indole with phenoxy; varied aryl amines
Indole-Oxadiazole Hybrids Indole-3-ylmethyl, oxadiazole-thioether Anticancer agents Oxadiazole ring instead of simple thioether
Thioether-Benzamides Benzamide core, diverse thioether substituents Cancer, viral infections Nitro/cyano substituents vs. 3,5-dimethylphenyl

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